molecular formula C22H21BrN4O B11277944 N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B11277944
M. Wt: 437.3 g/mol
InChI Key: RTJCGIZPPDXWOJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a bromophenyl group, a phenylpyrimidinyl group, and a piperidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through substitution reactions, typically involving bromination of an aromatic ring.

    Formation of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group is synthesized through condensation reactions involving pyrimidine and benzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide
  • N-(4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

Uniqueness

N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.

Properties

Molecular Formula

C22H21BrN4O

Molecular Weight

437.3 g/mol

IUPAC Name

N-(4-bromophenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H21BrN4O/c23-18-6-8-19(9-7-18)26-22(28)17-10-12-27(13-11-17)21-14-20(24-15-25-21)16-4-2-1-3-5-16/h1-9,14-15,17H,10-13H2,(H,26,28)

InChI Key

RTJCGIZPPDXWOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)C3=NC=NC(=C3)C4=CC=CC=C4

Origin of Product

United States

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